3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(1-ethylimidazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-2-18-7-11(15-8-18)13-16-12(17-19-13)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGFOZHXNOJDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole is part of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. We will also present relevant data tables and summarize key research findings.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit notable anticancer properties. A study highlighted that modifications in the oxadiazole structure can enhance cytotoxicity against various cancer cell lines. For instance, a derivative of 1,2,4-oxadiazole exhibited an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
The anticancer mechanisms for oxadiazole derivatives often involve:
- Inhibition of Enzymes : Targeting key enzymes such as thymidylate synthase and histone deacetylase (HDAC) .
- Disruption of Cell Proliferation : Compounds like this compound may inhibit growth factor signaling pathways crucial for tumor growth .
Anti-inflammatory Activity
Oxadiazole derivatives have shown potential as anti-inflammatory agents. The structural features of these compounds allow them to interact with inflammatory pathways effectively.
Key Findings
A study reported that certain oxadiazole derivatives demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles are also noteworthy. Research has indicated that these compounds can exhibit activity against various bacterial and fungal strains.
Data Table: Biological Activities of Oxadiazole Derivatives
| Activity Type | Compound Example | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer | This compound | 2.76 | OVXF 899 (Ovarian Cancer) |
| 9.27 | PXF 1752 (Mesothelioma) | ||
| Anti-inflammatory | Various Oxadiazoles | Not specified | COX Enzymes |
| Antimicrobial | Various Oxadiazoles | Not specified | Bacterial/Fungal Strains |
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of a series of oxadiazole derivatives revealed that structural modifications significantly enhanced their potency against human cancer cell lines. The study utilized a panel of twelve cancer cell lines to evaluate the efficacy of these compounds .
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory properties of oxadiazoles, demonstrating their ability to inhibit COX enzymes effectively. This inhibition was linked to reduced production of pro-inflammatory mediators in vitro .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that 3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole showed promising results against breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Inhibition of Heme Oxygenase-1
The compound has also been studied for its inhibitory effects on heme oxygenase-1 (HO-1), an enzyme implicated in oxidative stress and inflammation. Inhibitors of HO-1 can modulate inflammatory responses and have potential therapeutic implications in conditions such as cancer and cardiovascular diseases. The chlorophenyl group in the compound facilitates binding to the enzyme's active site, enhancing its inhibitory efficacy .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of oxadiazole derivatives. The research highlighted that modifications at the 4-position of the phenyl ring significantly enhanced anticancer activity against MCF-7 breast cancer cells. The compound's ability to induce apoptosis was linked to its interaction with the mitochondrial pathway, leading to increased cytochrome c release and caspase activation .
Case Study 2: Heme Oxygenase Inhibition
In another study focusing on HO-1 inhibition, researchers utilized molecular docking simulations to predict binding affinities of various oxadiazole derivatives. The results indicated that this compound had a strong binding affinity for HO-1, resulting in significant inhibition of enzyme activity. This suggests its potential use as a therapeutic agent in managing diseases associated with oxidative stress .
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position substituent significantly influences biological activity. Below is a comparison of key analogues:
Substituent Variations at Position 3
The electron-withdrawing chloro group at position 3 enhances stability and interaction with hydrophobic enzyme pockets:
Hybrid Derivatives with Dual Heterocyclic Moieties
Combining oxadiazole with other heterocycles diversifies pharmacological profiles:
Key Trends and Implications
Position 5 Substituents :
- Cyclic amines (e.g., piperidine) enhance enzyme inhibition (e.g., Sirt2) .
- Aromatic heterocycles (e.g., indole, pyrazole) improve selectivity for targets like MAO or kinases .
- The 1-ethylimidazole in the target compound may offer unique binding via nitrogen lone pairs and steric effects.
Position 3 Substituents :
- Halogens (Cl, Br) increase metabolic stability and hydrophobic interactions. Bromine’s larger size improves lipophilicity but may reduce solubility .
Hybrid Scaffolds :
- Thiadiazole or thiophene hybrids expand activity spectra (e.g., nematocidal, anticancer) .
Preparation Methods
Formation of 4-Chlorophenylamidoxime Precursor
The synthesis begins with the preparation of 4-chlorophenylamidoxime (1 ), derived from 4-chlorobenzonitrile through hydroxylamine hydrochloride treatment in ethanol/water under reflux (72–80°C, 6–8 h). This intermediate is critical for subsequent O-acylation.
Activation of 1-Ethylimidazole-4-Carboxylic Acid
The 1-ethylimidazole-4-carboxylic acid (2 ) is activated either as an acyl chloride (using thionyl chloride) or via coupling reagents such as EDC or T3P. In a representative procedure, 2 (1.2 equiv) is reacted with EDC (1.5 equiv) in dry dichloromethane (DCM) at 0°C for 1 h to form the active ester.
Cyclization to 1,2,4-Oxadiazole
The activated carboxylic acid is combined with 1 in pyridine or tetrahydrofuran (THF) with catalytic tetrabutylammonium fluoride (TBAF, 0.1 equiv) at 60°C for 12–24 h. This yields the target compound (3 ) after column chromatography (silica gel, ethyl acetate/hexane). Challenges include competing side reactions (e.g., over-acylation) and moderate yields (45–60%) due to steric hindrance from the imidazole moiety.
One-Pot Superbase-Mediated Synthesis
Reaction Design and Solvent System
Baykov et al.’s superbase method (NaOH/DMSO) enables room-temperature synthesis by deprotonating amidoxime and facilitating nucleophilic attack. Here, 1 (1.0 equiv) and methyl 1-ethylimidazole-4-carboxylate (4 , 1.1 equiv) are stirred in NaOH/DMSO (3:1 v/v) for 18–24 h.
Mechanistic Insights and Yield Optimization
The superbase system enhances the electrophilicity of the ester carbonyl, promoting cyclization without isolating O-acylamidoxime intermediates. Despite mild conditions, yields vary widely (25–75%) depending on the electron-withdrawing nature of the 4-chlorophenyl group, which slows nucleophilic substitution. Purification via aqueous workup (HCl neutralization) and recrystallization from ethanol improves purity.
Platinum-Catalyzed 1,3-Dipolar Cycloaddition
Nitrile Oxide Generation
4-Chlorophenylhydroximoyl chloride (5 ) is prepared by treating 4-chlorobenzaldoxime with N-chlorosuccinimide (NCS) in acetonitrile. This generates the reactive nitrile oxide (6 ) in situ.
Cycloaddition with 1-Ethylimidazole-4-Carbonitrile
The nitrile oxide (6 ) undergoes 1,3-dipolar cycloaddition with 1-ethylimidazole-4-carbonitrile (7 ) in the presence of platinum(IV) chloride (5 mol%) at 50°C for 8 h. While this method avoids pre-functionalization of the imidazole ring, low solubility of 7 in common solvents (e.g., toluene, DCM) limits yields to 30–40%.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Catalyst/Reagent | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime heterocyclization | 60°C, 12–24 h | TBAF | 45–60% | High purity; scalable | Lengthy purification; moderate yields |
| One-pot superbase | RT, 18–24 h | NaOH/DMSO | 25–75% | Mild conditions; no coupling reagents | Variable yields; sensitive to substituents |
| Pt-catalyzed cycloaddition | 50°C, 8 h | PtCl₄ | 30–40% | Direct C–H functionalization | Low solubility; expensive catalyst |
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What are the common synthetic routes for 3-(4-chlorophenyl)-5-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazole?
The synthesis typically involves cyclocondensation reactions between amidoxime precursors and acyl chlorides or activated carboxylic acids. Key steps include:
- Amidoxime formation : Reaction of nitriles with hydroxylamine under basic conditions.
- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring .
- Purification : Recrystallization or column chromatography to isolate the product. Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical for yield and purity.
Q. Which spectroscopic techniques are used to confirm the structure and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic ring integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- X-ray Crystallography : Single-crystal analysis for absolute configuration determination (e.g., using SHELXL for refinement) .
- Infrared (IR) Spectroscopy : To identify functional groups like C=N and C-O in the oxadiazole ring .
Q. What are the primary pharmacological properties investigated for this compound?
- Antimicrobial Activity : Evaluated via agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .
- Anticancer Potential : Cell viability assays (e.g., MTT) on leukemia or solid tumor cell lines .
- Enzyme Inhibition : Sirtuin (Sirt2) inhibition studies using fluorometric or colorimetric substrates .
Advanced Questions
Q. How do structural modifications at the 3- and 5-positions of the oxadiazole ring affect biological activity?
Structure-Activity Relationship (SAR) Insights :
Q. What computational methods are employed to predict the binding affinity of this compound with target enzymes?
- Molecular Docking : Software like AutoDock Vina to model interactions with Sirt2’s active site (e.g., hydrophobic pockets accommodating 4-chlorophenyl) .
- Molecular Dynamics (MD) Simulations : To assess stability of ligand-protein complexes over time .
- QSAR Modeling : Regression analysis linking substituent electronic parameters (Hammett constants) to bioactivity .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Dose-Response Curves : Calculate EC₅₀/IC₅₀ values to compare potency quantitatively .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors in published data . Example: Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., confirm Sirt2 inhibition via both fluorometric and Western blot assays) .
- Experimental Design : Use factorial designs to optimize synthetic yields or bioactivity screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
